2-(Pentyloxy)benzaldehyde
Overview
Description
2-(Pentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-(Pentyloxy)benzaldehyde is a specialty product used in proteomics research . . Benzaldehydes, in general, have been found to target cellular antioxidation systems .
Mode of Action
Benzaldehydes have been shown to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Additionally, benzaldehyde can be produced from L-phenylalanine using four enzymes: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Pharmacokinetics
Benzaldehyde has been shown to enhance the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability .
Result of Action
Benzaldehydes, in general, have been found to inhibit microbial growth by disrupting cellular antioxidation systems .
Action Environment
It is known that benzaldehydes, in general, can have their actions influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-(Pentyloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions can lead to the destabilization of cellular redox homeostasis, making this compound a potent chemosensitizing agent in combination with conventional drugs or fungicides.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal pathogens by targeting their antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption can enhance the efficacy of conventional antifungal agents and reduce resistance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins involved in cellular antioxidation. By inhibiting enzymes like superoxide dismutases and glutathione reductase, this compound disrupts the redox balance within cells . This inhibition leads to increased oxidative stress, which can result in cell damage or death. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by enhancing the efficacy of conventional drugs or fungicides. At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold effects and toxicity levels of this compound need to be carefully evaluated to determine its safe and effective dosage range in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds, which play a crucial role in plant metabolism The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments The localization and accumulation of this compound within specific tissues or organelles can affect its activity and function
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects
Properties
IUPAC Name |
2-pentoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIYWNHNIPFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290521 | |
Record name | 2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-14-7 | |
Record name | 7091-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.